molecular formula C8H15NO2 B13246852 1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one

1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one

Cat. No.: B13246852
M. Wt: 157.21 g/mol
InChI Key: NZKDJGHUXRFHES-UHFFFAOYSA-N
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Description

1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one is a ketone derivative featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position with an ethylamino group (-NHCH₂CH₃) and an acetyl group (-COCH₃). The ethylamino group introduces basicity and hydrogen-bonding capacity, influencing its solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-[4-(ethylamino)oxolan-3-yl]ethanone

InChI

InChI=1S/C8H15NO2/c1-3-9-8-5-11-4-7(8)6(2)10/h7-9H,3-5H2,1-2H3

InChI Key

NZKDJGHUXRFHES-UHFFFAOYSA-N

Canonical SMILES

CCNC1COCC1C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one involves several steps. One common method includes the reaction of ethylamine with an oxolane derivative under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine compounds .

Scientific Research Applications

1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations :

  • Polarity: Compared to lipophilic derivatives (e.g., 1-(4-Methoxyphenyl)ethan-1-one), the ethylamino and oxolan groups increase water solubility, critical for drug delivery .
  • Synthetic Utility : Piperidine- and morpholine-substituted analogs (e.g., compounds in –9) are often synthesized via nucleophilic substitution or Claisen-Schmidt condensation, suggesting similar routes for the target compound .

Receptor Targeting

Compounds with amino-substituted aromatic ketones, such as piperidine-linked ethanones (–9), exhibit histamine H₃ receptor antagonism and antioxidant properties. The ethylamino group in 1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one may similarly modulate G protein-coupled receptors (GCPRs), as seen in solangeprasum (), a GCPR6 inverse agonist with antiparkinsonian activity .

Anti-Inflammatory Potential

Analogous structures like 1-(4-(3-Piperidin-1-yl)propoxy)phenyl)ethan-1-one () show anti-inflammatory effects in vitro. The oxolan ring in the target compound could enhance metabolic stability compared to linear alkyl chains .

Biological Activity

1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one is a compound of interest due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique oxolane ring structure, which contributes to its interaction with biological systems. Its chemical formula can be represented as C8_{8}H15_{15}N1_{1}O1_{1}.

Biological Activity Overview

1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one has been investigated for various biological activities, including:

  • Enzyme Interaction : The compound is known to interact with specific enzymes, potentially altering their activity and influencing metabolic pathways.
  • Cytotoxic Effects : Initial studies suggest that this compound may exhibit cytotoxic properties against certain cancer cell lines, although detailed studies are still required to confirm these effects .

The mechanism by which 1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one exerts its biological effects may involve:

  • Binding to specific receptors or enzymes, leading to changes in cellular signaling pathways.
  • Modulation of metabolic processes, which could affect cell proliferation and apoptosis.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one:

Study Focus Findings
Study 1Enzyme InteractionDemonstrated that similar compounds can inhibit enzyme activity related to metabolic disorders .
Study 2CytotoxicityReported cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent .
Study 3Pharmacological EvaluationEvaluated the pharmacokinetics of related compounds, indicating possible brain permeability issues that could affect efficacy .

Implications for Future Research

The findings suggest that 1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one has promising biological activities. However, further research is necessary to:

  • Clarify the specific mechanisms of action.
  • Conduct in vivo studies to assess therapeutic potential.

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